molecular formula C7H14O3S B2876002 Cyclopentylmethyl methanesulfonate CAS No. 73017-76-2

Cyclopentylmethyl methanesulfonate

Cat. No.: B2876002
CAS No.: 73017-76-2
M. Wt: 178.25
InChI Key: BIIWHJYKXOMZCF-UHFFFAOYSA-N
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Description

Cyclopentylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their role as alkylating agents in various chemical reactions this compound is particularly interesting due to its unique structure, which combines a cyclopentyl group with a methanesulfonate ester

Mechanism of Action

Target of Action

Cyclopentylmethyl methanesulfonate (CPMM) is a type of methanesulfonate ester, which are known to be biological alkylating agents . These agents primarily target nucleophilic sites within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters like CPMM undergo fission and react within the intracellular milieu . This interaction with its targets leads to alkylation, a process that can result in changes at a molecular level .

Biochemical Pathways

Methanesulfonate esters, in general, are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to a variety of downstream effects, depending on the specific targets and the cellular context.

Pharmacokinetics

Methanesulfonate esters are generally known to have complex pharmacokinetics . For instance, colistin methanesulfonate, a related compound, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance is typically low, but dosing regimens should be adapted to the renal function of the patient .

Result of Action

The molecular and cellular effects of CPMM’s action are likely to be diverse, given its role as an alkylating agent . Alkylation can lead to a variety of outcomes, including changes in protein function, disruption of DNA replication, and induction of cell death .

Action Environment

The action, efficacy, and stability of CPMM can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can impact the effectiveness of CPMM . Additionally, the physical properties of CPMM, such as its hydrophobicity and heat of vaporization, can influence its behavior in different environments .

Preparation Methods

The synthesis of cyclopentylmethyl methanesulfonate typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:

Cyclopentylmethanol+Methanesulfonyl chlorideCyclopentylmethyl methanesulfonate+HCl\text{Cyclopentylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentylmethanol+Methanesulfonyl chloride→Cyclopentylmethyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Cyclopentylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile such as an amine or an alcohol. Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentylmethyl alkenes.

    Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the specific reagents and conditions used.

The major products formed from these reactions depend on the specific nucleophile or base used and the reaction conditions.

Scientific Research Applications

Cyclopentylmethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through alkylation. This can help in studying the structure and function of these biomolecules.

    Medicine: The compound’s alkylating properties are explored in the development of new therapeutic agents, particularly in the field of oncology, where alkylating agents are used to disrupt the DNA of cancer cells.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Cyclopentylmethyl methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl methanesulfonate: A simpler ester with a methyl group instead of a cyclopentylmethyl group. It is also used as an alkylating agent but has different reactivity and applications.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group. It is used in mutagenesis studies and has different physical and chemical properties.

    Isopropyl methanesulfonate: Another related compound with an isopropyl group. It has unique reactivity and is used in different synthetic applications.

This compound is unique due to its cyclopentylmethyl group, which imparts different steric and electronic properties compared to simpler methanesulfonate esters. This uniqueness makes it valuable in specific synthetic and research applications where other methanesulfonates may not be suitable.

Properties

IUPAC Name

cyclopentylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIWHJYKXOMZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (25.5 mL) was added dropwise to a solution of cyclopentanemethanol (32.4 mL) and triethylamine (46 mL) in dichloromethane (500 ml) at 0° C. After stirring overnight at room temperature, the mixture was sequentially washed with water, 2% hydrochloric acid, 4% aqueous sodium bicarbonate and water again. Following drying over sodium sulfate, the solvent was removed under vacuum, affording crude cyclopentylmethyl methanesulfonate (ca. 50 g) as a colourless oil. A mixture of this product and sodium iodide in acetone (600 ml) was heated at reflux in the dark for 16 hours. After cooling to room temperature, the reaction mixture was poured into petrol ether/water 2:1 (1.5 L) under stirring. The organic layer was washed twice with water, dried (Na2SO4) and carefully concentrated under reduced pressure (50 mm; temperature of the bath <30° C.). The residue was distilled in vacuo. The title product was obtained as a light yellow oil (39 g), by collecting the fraction boiling at 101-102°/70 mm.
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25.5 mL
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32.4 mL
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46 mL
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500 mL
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Synthesis routes and methods III

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Cyclopentanemethanol (50.0 g; 0.484 mol) and methane-sulfonyl chloride (67.0 g; 0.581 mol) in toluene (500 ml) were stirred and cooled to 4° C. Triethylamine (68.0 g; 0.678 mol) was added dropwise with external cooling so that the reaction temperature remained below 20° C. The reaction mixture is stirred under dry nitrogen at room temperature overnight. The reaction mixture was quenched with water (500 ml) and ether (500 ml), the organic phase separated, washed with water (500 ml) and saturated brine (500 ml) and dried (MgSO4). The solution is filtered and the solvent evaporated, to afford cyclopentylmethyl methanesulfonate (86.0 g; 100% yield) as a colorless liquid. NMR - d(CDCl3 ; 60 MHz) 0.8-2.6 (9H, m), 3.1 (3H, s) and 4.15 (2H, d, J=8 Hz).
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50 g
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67 g
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500 mL
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68 g
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Synthesis routes and methods IV

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At room temperature (r.t.) to a solution of cyclopentanemethanol (0.2 g, 2 mmol, Aldrich, Cat. No. 103985) in methylene chloride (5 mL, 80 mmol) was added methanesulfonyl chloride (180 uL, 2.4 mmol), followed by triethylamine (330 uL, 2.4 mmol), and 4-dimethylaminopyridine (24 mg, 0.20 mmol). The mixture was stirred at r.t. overnight. It was diluted with methylene chloride, washed with water, brine; dried over Na2SO4. After filtration the filtrate was concentrated to yield 0.39 g of the product which was directly used in the next step reaction without further purification.
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